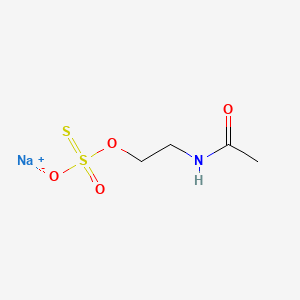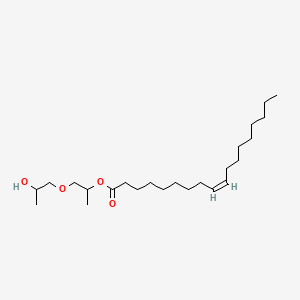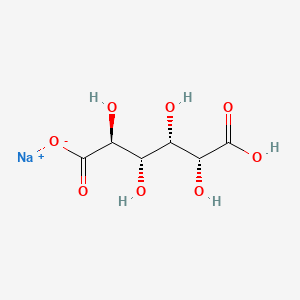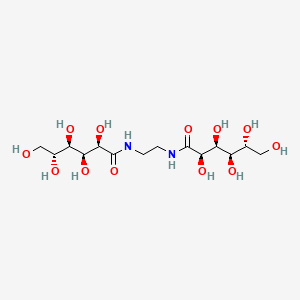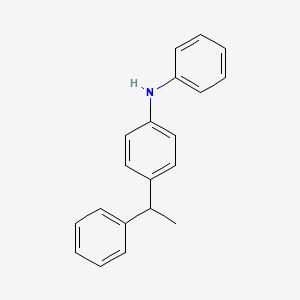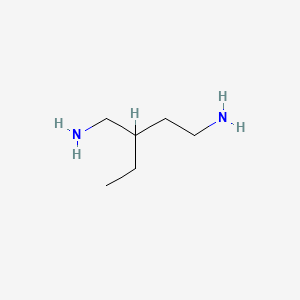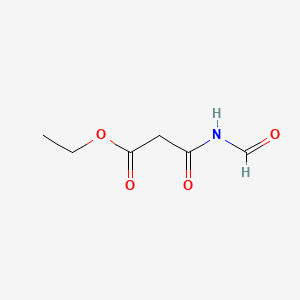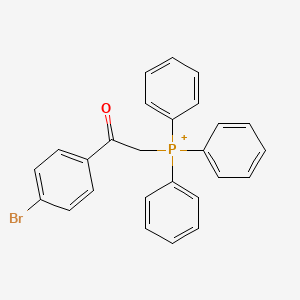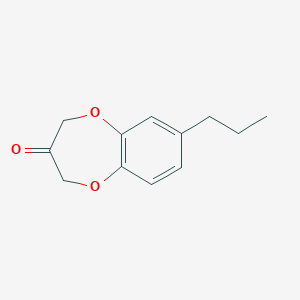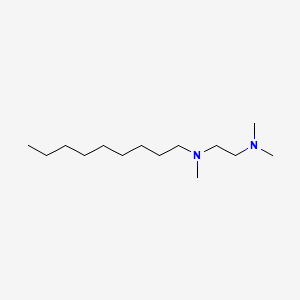
N,N,N'-Trimethyl-N'-nonylethylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N’-Trimethyl-N’-nonylethylenediamine: is an organic compound with the molecular formula C14H32N2. It is a derivative of ethylenediamine, where the nitrogen atoms are substituted with methyl and nonyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: N,N,N’-Trimethyl-N’-nonylethylenediamine can be synthesized through the alkylation of ethylenediamine with nonyl and methyl halides. The reaction typically involves the following steps:
Alkylation of Ethylenediamine: Ethylenediamine is reacted with nonyl halide (e.g., nonyl bromide) in the presence of a base such as sodium hydroxide to form N-nonylethylenediamine.
Methylation: The resulting N-nonylethylenediamine is then methylated using methyl iodide or methyl bromide to yield N,N,N’-Trimethyl-N’-nonylethylenediamine.
Industrial Production Methods: In industrial settings, the production of N,N,N’-Trimethyl-N’-nonylethylenediamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: N,N,N’-Trimethyl-N’-nonylethylenediamine can undergo oxidation reactions, where the nitrogen atoms are oxidized to form corresponding oxides or nitroso compounds.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methyl or nonyl groups are replaced by other functional groups.
Acylation: It can also undergo acylation reactions to form amides or other acyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Acylation: Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base or catalyst.
Major Products:
Oxidation Products: Oxides or nitroso compounds.
Substitution Products: Various substituted derivatives depending on the reagents used.
Acylation Products: Amides or other acyl derivatives.
科学的研究の応用
Chemistry: N,N,N’-Trimethyl-N’-nonylethylenediamine is used as a ligand in coordination chemistry, where it forms complexes with metal ions
Biology: In biological research, this compound is used as a reagent for modifying biomolecules. It can be used to introduce specific functional groups into proteins or nucleic acids, facilitating the study of their structure and function.
Medicine: N,N,N’-Trimethyl-N’-nonylethylenediamine has potential applications in drug development. It can be used as a building block for synthesizing pharmaceutical compounds with desired biological activities.
Industry: In industrial applications, this compound is used as a surfactant and emulsifier. It is also employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N,N’-Trimethyl-N’-nonylethylenediamine involves its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, influencing their reactivity and catalytic properties. Additionally, its ability to undergo nucleophilic substitution and acylation reactions allows it to modify biomolecules and other substrates, altering their chemical and physical properties.
類似化合物との比較
N,N,N’-Trimethylethylenediamine: This compound is similar in structure but lacks the nonyl group. It is used in similar applications but may have different reactivity and properties.
N,N,N’,N’-Tetramethylethylenediamine: This compound has four methyl groups instead of three methyl and one nonyl group. It is commonly used as a ligand and catalyst in organic synthesis.
Uniqueness: N,N,N’-Trimethyl-N’-nonylethylenediamine is unique due to the presence of the nonyl group, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring surfactant or emulsifying properties. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds.
特性
CAS番号 |
93761-34-3 |
|---|---|
分子式 |
C14H32N2 |
分子量 |
228.42 g/mol |
IUPAC名 |
N,N,N'-trimethyl-N'-nonylethane-1,2-diamine |
InChI |
InChI=1S/C14H32N2/c1-5-6-7-8-9-10-11-12-16(4)14-13-15(2)3/h5-14H2,1-4H3 |
InChIキー |
MXCOFYHDAGITSL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCN(C)CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



